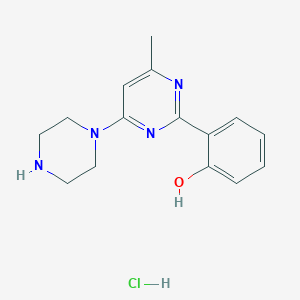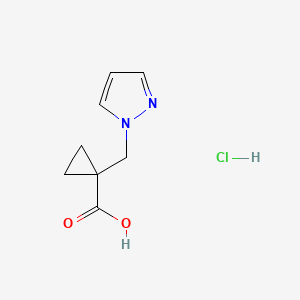
2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride
説明
“2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride” is a chemical compound with the empirical formula C15H19ClN4O and a molecular weight of 306.79 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: OC1=CC=CC=C1C2=NC(N3CCNCC3)=CC©=N2.[H]Cl . This indicates the presence of a phenol group (OC1=CC=CC=C1), a pyrimidine ring (C2=NC(N3CCNCC3)=CC©=N2), and a piperazine ring (N3CCNCC3), all connected together. The compound also includes a methyl group © and a hydrochloride group ([H]Cl).科学的研究の応用
Ligand-Mediated Coordination Chemistry
The compound 2-(4-Methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol hydrochloride has been utilized in the study of ligand-mediated coordination chemistry. Research demonstrated the compound's role in the unique coordination of copper (II) with N,N,O-donor Schiff-base ligands. This coordination was observed to influence various properties, including bromination, magnetic properties, and nuclearity of the resulting complexes, which were rationalized through DFT calculations (Majumder et al., 2016).
Synthesis and Physical Properties of Cu(II) Complexes
The compound also played a role in the synthesis and study of Cu(II) complexes. The research focused on synthesizing pentadentate ligands and corresponding Cu(II) complexes to analyze their physical properties, including redox behavior and magnetic properties. The study provided insights into the antiferromagnetic interactions and their dependency on the bridging motifs of the complexes (Sujatha et al., 2000).
Luminescent Properties and Photo-Induced Electron Transfer
Research on novel piperazine substituted naphthalimide model compounds, including variants of this compound, revealed their luminescent properties and photo-induced electron transfer mechanisms. The study's findings on fluorescence spectra and free energy of charge separation expanded the understanding of the fluorescence quenching process and its dependence on the protonation or quarternization of the alkylated amine donor (Gan et al., 2003).
In Vitro Antiproliferative Activity
In the realm of cancer research, derivatives of the compound were synthesized and evaluated for their antiproliferative effects against human cancer cell lines. Some derivatives showcased significant activity, indicating the potential of the compound in anticancer drug development (Mallesha et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2-(4-methyl-6-piperazin-1-ylpyrimidin-2-yl)phenol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O.ClH/c1-11-10-14(19-8-6-16-7-9-19)18-15(17-11)12-4-2-3-5-13(12)20;/h2-5,10,16,20H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLERDMUHEGASCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N3CCNCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B3094137.png)
![[(1-Isobutyl-1H-imidazol-5-yl)methyl]amine dihydrochloride](/img/structure/B3094161.png)
![[(5-Fluoro-1H-indol-2-yl)methyl]methylamine methanesulfonate](/img/structure/B3094167.png)
![[2-(4-Pyrimidin-2-ylpiperazin-1-yl)ethyl]amine trihydrochloride](/img/structure/B3094172.png)


![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B3094193.png)
![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094194.png)
![1-[(Diethylamino)methyl]cyclopropanamine dihydrochloride](/img/structure/B3094210.png)


![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/structure/B3094228.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/structure/B3094238.png)
